

Technical Whitepaper: Tioconazole Related Compound B

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Tioconazole Related Compound B

CAS No.: 61675-62-5

Cat. No.: B591763

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Structural Characterization, Mechanistic Origin, and Analytical Control Strategies[1]

Executive Summary

Tioconazole Related Compound B (Impurity B) is a critical process-related impurity found in the synthesis of the antifungal agent Tioconazole.[1][2] Chemically identified as 1-[2,4-Dichloro- β -[(2,5-dichloro-3-thenyl)oxy]phenethyl]imidazole hydrochloride, its presence is directly linked to the regioselectivity and purity of the thiophene starting materials used during manufacturing.[3][1][2]

For drug development professionals, controlling Impurity B is not merely a compliance exercise but a test of raw material supply chain integrity.[3] Its structural similarity to the Active Pharmaceutical Ingredient (API)—differing only by a single chlorine atom on the thiophene ring—presents significant separation challenges in Reverse-Phase HPLC (RP-HPLC), necessitating precise method optimization.[3][1][2]

Chemical Identity and Physicochemical Properties[1][4][5][6][7]

Impurity B is the 2,5-dichloro analogue of Tioconazole.[3][1][2] The additional chlorine atom at the 5-position of the thiophene ring increases the molecule's lipophilicity, typically resulting in a

longer retention time compared to the parent drug in reverse-phase chromatography.[3][1]

Table 1: Chemical Specification Profile

Parameter	Specification
Common Name	Tioconazole Related Compound B (USP) / Impurity B (EP)
CAS Number	61675-62-5
IUPAC Name	1-{2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl}-1H-imidazole hydrochloride
Molecular Formula	C ₁₆ H ₁₂ Cl ₄ N ₂ OS[1][2][4][5] · HCl (Salt form)
Molecular Weight	458.62 g/mol (HCl salt); 422.16 g/mol (Free base)
Appearance	White to off-white crystalline powder
Solubility	Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water
Structural Alert	Halogenated thiophene (Potential alkylating agent precursor)

Mechanistic Origin: The "Contaminated Reagent" Pathway

Unlike degradation impurities formed via oxidation or hydrolysis, Impurity B is a process-related impurity.[1][2] Its formation is strictly governed by the quality of the alkylating reagent used in the final steps of Tioconazole synthesis.

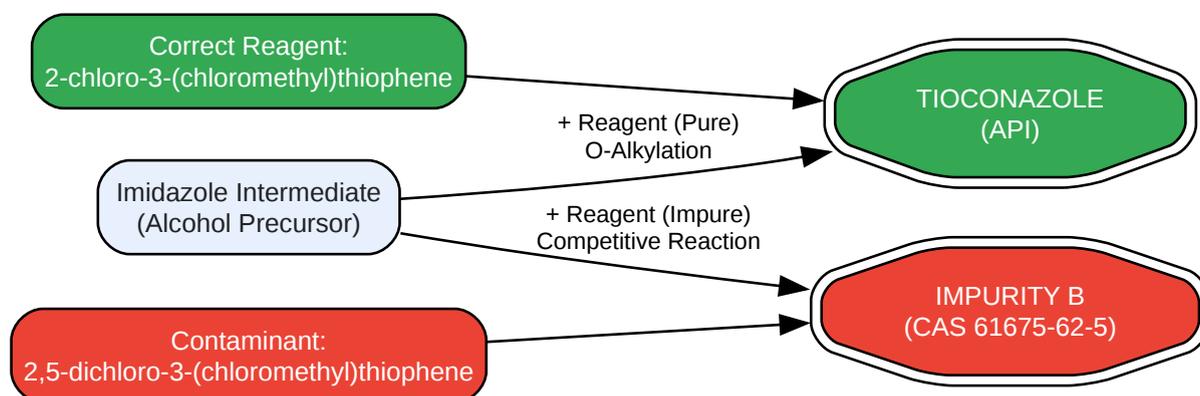
The Synthesis Logic

The standard synthesis of Tioconazole involves the O-alkylation of the secondary alcohol intermediate 1-(2,4-dichloro-β-hydroxyphenethyl)imidazole with 2-chloro-3-(chloromethyl)thiophene.[1][2]

The Error Mode

If the thiophene reagent synthesis is not tightly controlled, over-chlorination occurs, producing 2,5-dichloro-3-(chloromethyl)thiophene.[3][1][2] This contaminant competes with the correct reagent in the alkylation step, irreversibly forming Impurity B.[3]

Figure 1: Mechanistic Pathway of Impurity B Formation



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Caption: Competitive alkylation pathway where the over-chlorinated thiophene contaminant leads to Impurity B.

Analytical Strategy: Detection and Control

Due to the structural homology between Tioconazole and Impurity B, "generic" C18 gradients often fail to provide baseline resolution.[3] The additional chlorine atom makes Impurity B more hydrophobic, causing it to elute after the main Tioconazole peak.[3]

4.1. Pharmacopoeial Status (USP/EP)

Both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) recognize this impurity.[3][1]

- USP Monograph: Specifies "**Tioconazole Related Compound B RS**" for system suitability.
- Limit: Typically NMT (Not More Than) 1.0% individually, though tighter internal limits (0.15%) are recommended for modern ICH Q3A compliance.[3]

4.2. Optimized HPLC Protocol

The following method is designed to maximize resolution between the API and the lipophilic Impurity B.

Table 2: Recommended HPLC Parameters

Parameter	Condition	Rationale
Column	L1 (C18), 250 x 4.6 mm, 5 μ m (e.g., Hypersil ODS or equivalent)	High carbon load required for retention of halogenated aromatics.[3][1][2]
Mobile Phase	Methanol : Water : Acetonitrile (45 : 40 : 15) + 0.2% TEA	TEA (Triethylamine) suppresses silanol interactions with the imidazole nitrogen, reducing tailing.[3][1]
pH Adjustment	Adjust to pH 7.5 with Phosphoric Acid	Alkaline pH keeps the imidazole neutral, improving peak shape; however, silica stability limits pH to <8.[3]0.
Flow Rate	1.0 - 1.2 mL/min	Optimized for backpressure < 2000 psi.[1][2]
Detection	UV @ 220 nm or 254 nm	220 nm provides higher sensitivity; 254 nm is more selective for the aromatic rings.
Elution Order	1. Tioconazole (approx 12-15 min)2. Impurity B (RRT ~ 1.2 - 1.[1][2]3)	Impurity B is more retained due to the extra -Cl group.[1][2]

4.3. Identification by Mass Spectrometry

For confirmation during method validation, LC-MS is required.[1][2]

- Tioconazole [M+H]⁺: m/z ~ 387/389 (Cl3 isotope pattern).[3][1]
- Impurity B [M+H]⁺: m/z ~ 421/423 (Cl4 isotope pattern).[1]

- Key Fragment: The loss of the imidazole ring is common; the diagnostic difference lies in the thiophene fragment ion.

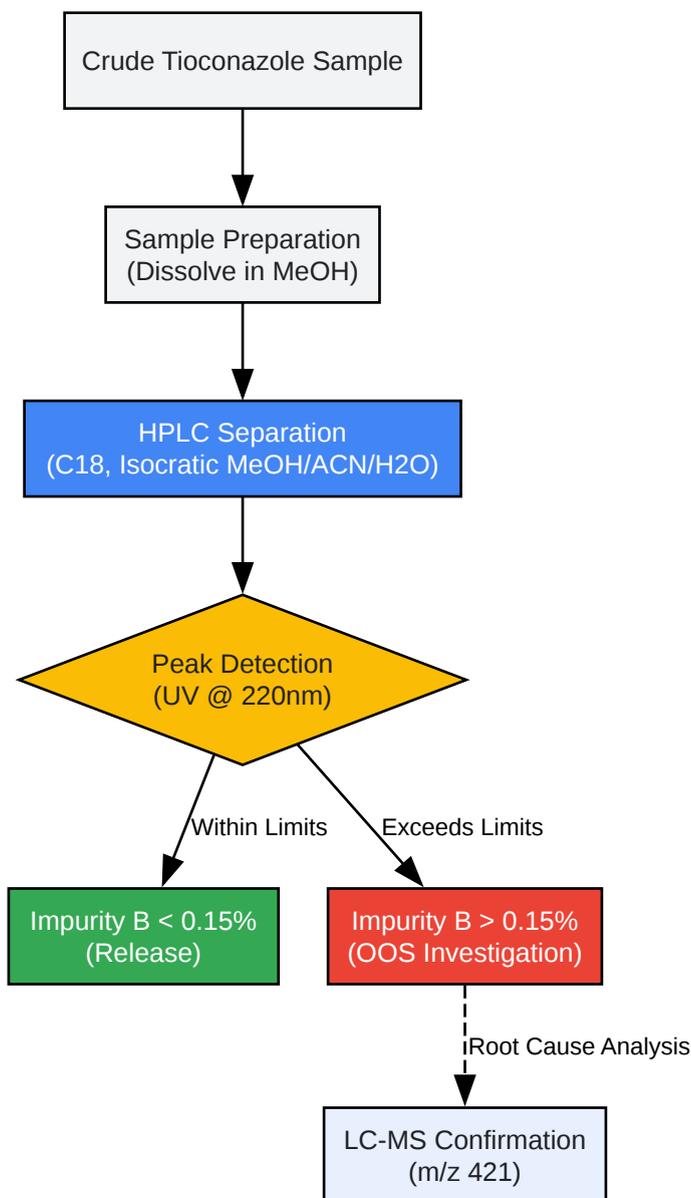
Synthesis of Reference Standard

To validate analytical methods, researchers often require pure Impurity B. Since isolation from crude API is inefficient (low yield), rational synthesis is the preferred route.^[3]

Protocol Summary:

- Starting Material: 2,5-dichlorothiophene.^{[1][2][5]}
- Chloromethylation: React with formaldehyde and HCl to generate 2,5-dichloro-3-(chloromethyl)thiophene.^{[1][2]} Note: This step controls the impurity identity.
- Coupling: React the chloromethyl intermediate with 1-(2,4-dichloro- β -hydroxyphenethyl)imidazole in the presence of a strong base (NaH or KOH) in a polar aprotic solvent (DMF or DMSO).
- Salt Formation: Treat the free base with ethanolic HCl to precipitate the hydrochloride salt (CAS 61675-62-5).^{[1][2]}

Figure 2: Analytical Workflow for Impurity Profiling



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Caption: Standard QC workflow for monitoring Tioconazole Impurity B.

Regulatory & Toxicology Context

Under ICH Q3A (R2) guidelines, Impurity B is classified as an Identified Impurity.[3]

- Reporting Threshold: >0.05%
- Identification Threshold: >0.10%

- Qualification Threshold: >0.15% (for max daily dose < 2g)

Toxicological Assessment: While specific toxicology data for Impurity B is proprietary to license holders, its structural class (halo-thiophene) suggests it shares the general toxicity profile of the parent azole but with potentially altered metabolic stability.[3] It is generally not flagged as a mutagenic impurity (unlike certain alkyl halides), but standard genotoxicity assessment (in silico/Ames) is required if levels exceed qualification thresholds.[3]

References

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- To cite this document: BenchChem. [Technical Whitepaper: Tioconazole Related Compound B]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b591763#tioconazole-related-compound-b-cas-number-61675-62-5\]](https://www.benchchem.com/product/b591763#tioconazole-related-compound-b-cas-number-61675-62-5)

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